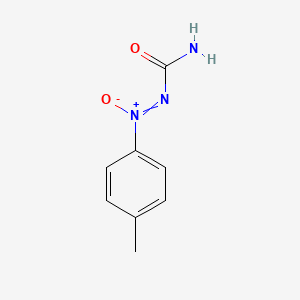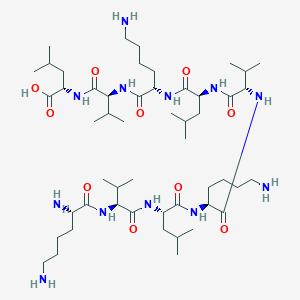![molecular formula C22H32N2O6 B12527922 L-Leucine, N,N'-[1,4-phenylenebis(1-oxo-2,1-ethanediyl)]bis- CAS No. 668479-42-3](/img/structure/B12527922.png)
L-Leucine, N,N'-[1,4-phenylenebis(1-oxo-2,1-ethanediyl)]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Leucine, N,N’-[1,4-phenylenebis(1-oxo-2,1-ethanediyl)]bis- is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of L-Leucine moieties linked through a 1,4-phenylenebis(1-oxo-2,1-ethanediyl) bridge, which imparts distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, N,N’-[1,4-phenylenebis(1-oxo-2,1-ethanediyl)]bis- typically involves the reaction of L-Leucine with a phenylenebis(1-oxo-2,1-ethanediyl) precursor. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
L-Leucine, N,N’-[1,4-phenylenebis(1-oxo-2,1-ethanediyl)]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .
Aplicaciones Científicas De Investigación
L-Leucine, N,N’-[1,4-phenylenebis(1-oxo-2,1-ethanediyl)]bis- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism by which L-Leucine, N,N’-[1,4-phenylenebis(1-oxo-2,1-ethanediyl)]bis- exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
6,6’-{1,4-Phenylenebis[(1-oxo-2,1-ethanediyl)imino]}bis(1-ethylquinolinium): Shares a similar structural motif but with different substituents.
L-Leucine, N,N’-(1,4-phenylenedicarbonyl)bis-: Another related compound with a different bridging group.
Propiedades
Número CAS |
668479-42-3 |
|---|---|
Fórmula molecular |
C22H32N2O6 |
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[4-[2-[[(1S)-1-carboxy-3-methylbutyl]amino]-2-oxoethyl]phenyl]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C22H32N2O6/c1-13(2)9-17(21(27)28)23-19(25)11-15-5-7-16(8-6-15)12-20(26)24-18(22(29)30)10-14(3)4/h5-8,13-14,17-18H,9-12H2,1-4H3,(H,23,25)(H,24,26)(H,27,28)(H,29,30)/t17-,18-/m0/s1 |
Clave InChI |
ZTGRDPNDNGVSCP-ROUUACIJSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NC(=O)CC1=CC=C(C=C1)CC(=O)N[C@@H](CC(C)C)C(=O)O |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)CC1=CC=C(C=C1)CC(=O)NC(CC(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-ethyl-2-[4-(3-hydroxypropoxy)phenoxy]butanoate](/img/structure/B12527842.png)
![3,6-Bis[(naphthalen-2-yl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B12527848.png)

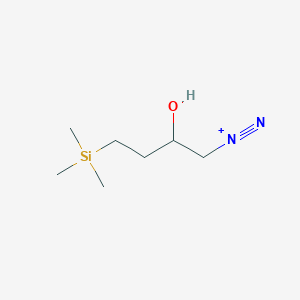

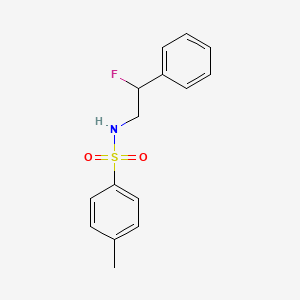
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(1H-pyrazol-4-yl)-, ethyl ester](/img/structure/B12527891.png)
![5-Methyl-3-oxido-[1,2,5]oxadiazolo[3,4-c]quinolin-3-ium-4-one](/img/structure/B12527893.png)
![3-[(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)methyl]pyridine](/img/structure/B12527898.png)
![3-[2-Chloro-4-(3,3,3-trifluoropropyl)phenoxy]propyl iodide](/img/structure/B12527900.png)
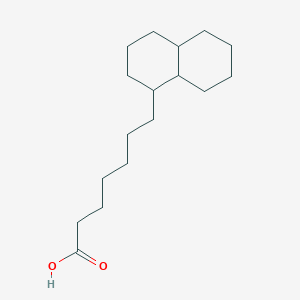
![1-[(2-Hydroxyethyl)amino]-3-[(3-methylheptadecyl)oxy]propan-2-ol](/img/structure/B12527911.png)
